molecular formula C17H22FNO3 B5349660 2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine

2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine

Cat. No. B5349660
M. Wt: 307.36 g/mol
InChI Key: SQOQPIWURJYMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine (referred to as FMOC-Morpholine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. FMOC-Morpholine is a morpholine derivative that has a cyclobutylcarbonyl group and a methoxymethyl group attached to the morpholine ring.

Scientific Research Applications

FMOC-Morpholine has a wide range of potential applications in scientific research. One of the most promising applications is in drug development. FMOC-Morpholine has been shown to have potential as a scaffold for the development of new drugs. It can be used as a building block to create a variety of compounds that have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of FMOC-Morpholine is not fully understood. However, it is believed that it interacts with specific proteins in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
FMOC-Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. It has also been shown to have antitumor properties, which could make it a potential treatment for cancer. Additionally, it has been shown to have antiviral properties, which could make it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMOC-Morpholine in lab experiments is its versatility. It can be used as a building block to create a variety of compounds, which makes it useful for a wide range of applications. Additionally, it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using FMOC-Morpholine in lab experiments is that it can be difficult to purify. This can lead to impurities in the final product, which can affect the results of experiments.

Future Directions

There are many potential future directions for research involving FMOC-Morpholine. One area of research could focus on developing new drugs based on FMOC-Morpholine. Another area of research could focus on understanding the exact mechanism of action of FMOC-Morpholine. Additionally, research could focus on developing new synthesis methods for FMOC-Morpholine that are more efficient and produce higher yields. Finally, research could focus on developing new purification methods for FMOC-Morpholine that are more effective and produce purer products.

Synthesis Methods

FMOC-Morpholine can be synthesized using a variety of methods. One commonly used method involves reacting 4-fluoroaniline with cyclobutanone in the presence of a base to form 4-(cyclobutylamino)phenol. This product is then reacted with chloroacetyl chloride to form 4-(cyclobutylamino)phenylacetyl chloride. The resulting product is then reacted with morpholine in the presence of a base to form FMOC-Morpholine.

properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-[1-(methoxymethyl)cyclobutyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-21-12-17(7-2-8-17)16(20)19-9-10-22-15(11-19)13-3-5-14(18)6-4-13/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOQPIWURJYMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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